molecular formula C21H25ClN2O4 B2730902 3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one CAS No. 622794-59-6

3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one

Cat. No. B2730902
CAS RN: 622794-59-6
M. Wt: 404.89
InChI Key: XHSHEEBEIJNUQL-UHFFFAOYSA-N
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Description

“(3-chlorophenyl)-(furan-2-yl)methanone” is a chemical compound with the molecular formula C11H7ClO2 . Its molecular weight is 206.62508 .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a phenyl ring via a methanone group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.62508 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Molecular Docking and Antibacterial Activity

A study involving novel synthesized pyrazole derivatives, including compounds structurally related to "3-(3-Chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholinopropan-1-one," demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Molecular docking was utilized to predict the interaction of these compounds with bacterial proteins, highlighting their potential in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Anti-inflammatory and Antibacterial Agents

Research on novel pyrazoline derivatives, which share a core structure with the specified compound, indicated their potential as anti-inflammatory and antibacterial agents. The study emphasized microwave-assisted synthesis for these compounds, offering advantages in yield, environmental friendliness, and reduced reaction times. Additionally, molecular docking supported their promise as anti-inflammatory agents (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).

Electrophilic and Nucleophilic Applications

The versatility of alpha-nitro ketone compounds, related to the one , was demonstrated through their use as both electrophiles and nucleophiles. This study provided innovative synthetic routes for creating compounds with potential applications in probing nicotinic acetylcholine receptor interactions in Drosophila (Zhang, Tomizawa, & Casida, 2004).

Supramolecular Assemblies and Chiroptical Properties

A study on the chiroptical properties of optically active, regioregular polythiophene, containing functional groups related to "this compound," explored the solvent-induced changes in supramolecular assemblies. This research underscores the compound's potential in material science, particularly in chiral supramolecular structures (Goto, Okamoto, & Yashima, 2002).

Synthesis and Antimicrobial Properties

Further exploration into the synthesis of furan, pyrrole, and thiophene derivatives illuminated the methods for creating structurally complex compounds with potential biological activities. These synthetic strategies open pathways for developing new antimicrobial agents (Yin, Wang, Chen, Gao, Wu, & Pan, 2008).

Mechanism of Action

The mechanism of action of this compound is not available in the sources I found .

properties

IUPAC Name

3-(3-chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4/c22-17-4-1-3-16(15-17)19(23-6-11-26-12-7-23)20(24-8-13-27-14-9-24)21(25)18-5-2-10-28-18/h1-5,10,15,19-20H,6-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSHEEBEIJNUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)Cl)C(C(=O)C3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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